![molecular formula C10H9BrO2S2 B14035608 Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group.
Vorbereitungsmethoden
The synthesis of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate typically involves the bromination of 3-methylthiophene followed by esterification. One common synthetic route includes the following steps:
Bromination: 3-methylthiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.
Esterification: The resulting 6-bromo-3-methylthiophene is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in medicinal chemistry and materials science.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Biological Studies: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory or anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets and pathways involved, which could include interactions with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
6-Bromo-3-methylthieno[3,2-B]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid functional group instead of an ethyl ester.
3-Methylthiophene: Lacks the bromine atom and ester functional group, making it less reactive in certain synthetic applications.
Ethyl 3-methylthiophene-2-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C10H9BrO2S2 |
|---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
ethyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H9BrO2S2/c1-3-13-10(12)8-5(2)7-9(15-8)6(11)4-14-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
STARULUFHBXCOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CS2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


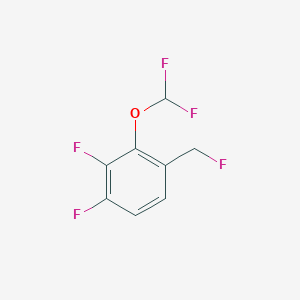
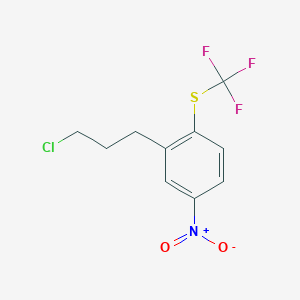
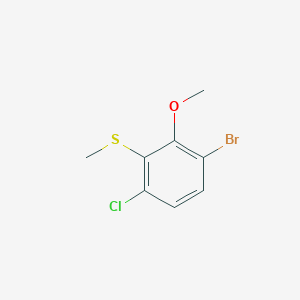

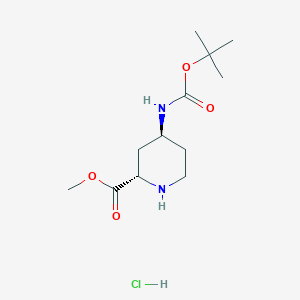
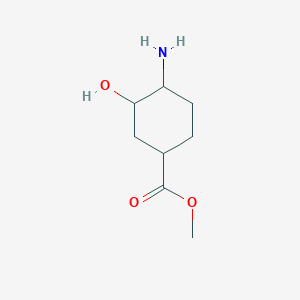
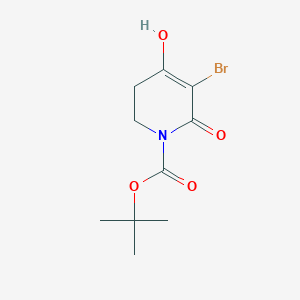
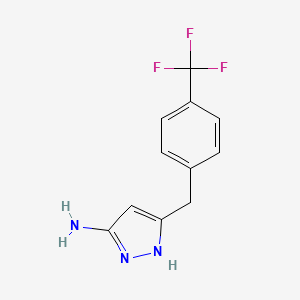


![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
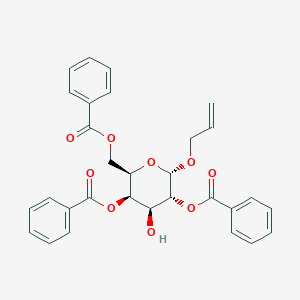
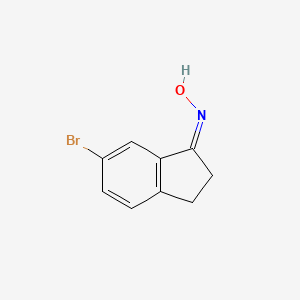
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
